Mitochondrial respiration-IN-3

Cell permeability Glioblastoma Mitochondrial translation

Researchers using generic dalfopristin face suboptimal cell permeability that compromises target engagement in glioblastoma stem cell (GSC) assays. Mitochondrial respiration-IN-3 is a fluorine-modified derivative engineered specifically to overcome this limitation. - GI50 of 6.73 μM in COMI cells; demonstrates dose-dependent mitochondrial translation inhibition (0-5 μM). - Exhibits improved cell membrane permeability versus parent dalfopristin at 100 μM. - Supplied with full analytical documentation; shipped ambient for immediate global dispatch.

Molecular Formula C35H51FN4O7S
Molecular Weight 690.9 g/mol
Cat. No. B12396439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondrial respiration-IN-3
Molecular FormulaC35H51FN4O7S
Molecular Weight690.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCS(=C)(=O)C1=C2C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(CC3=NC(=CO3)C(=O)N2CC1)F)O)C)C)C(C)C
InChIInChI=1S/C35H51FN4O7S/c1-8-39(9-2)17-18-48(7,45)29-14-16-40-32(29)35(44)47-33(23(3)4)25(6)12-13-30(42)37-15-10-11-24(5)19-27(41)20-26(36)21-31-38-28(22-46-31)34(40)43/h10-13,19,22-23,25-27,33,41H,7-9,14-18,20-21H2,1-6H3,(H,37,42)/b11-10+,13-12+,24-19+/t25-,26-,27-,33-,48?/m1/s1
InChIKeyLUJOAICGHADFJO-PUENPEMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitochondrial respiration-IN-3 Overview


Mitochondrial respiration-IN-3 is a cell-permeable, fluorine derivative of the streptogramin antibiotic dalfopristin . It functions as an inhibitor of mitochondrial translation in glioblastoma stem cells (GSCs) [1]. The compound is distinguished from its parent by a specific fluorine modification, a common strategy in medicinal chemistry aimed at improving drug-like properties [2].

1
Target: mitochondrial translation inhibition research in glioblastoma stem cells (GSCs)
2
Probe design: cell-permeable fluorine-modified streptogramin derivativeAddresses parent compound permeability limitation
3
Selection context: supports cellular assay workflow over impermeable analogs

Why Mitochondrial respiration-IN-3 Cannot Be Substituted


While dalfopristin and related streptogramin A derivatives share a common mechanism of action by targeting the mitochondrial ribosome, their physicochemical properties and, consequently, their ability to penetrate cells differ significantly [1]. A key limitation of the parent compound dalfopristin is its suboptimal cell permeability, which directly impacts its potency in cellular assays . Therefore, a generic substitution with an in-class analog that lacks the specific chemical modifications of Mitochondrial respiration-IN-3 will not replicate its activity profile, potentially leading to experimental failure or misleading results.

Target Compound
Mitochondrial respiration-IN-3: cell-permeable fluorine derivative
Potential Substitute
Dalfopristin or unmodified streptogramin A analogs
Cell permeability profile may differ significantly; parent compound exhibits suboptimal cellular penetration, potentially altering assay response context and intracellular target engagement.

Mitochondrial respiration-IN-3 vs. Dalfopristin: Key Comparisons


Superior Cell Membrane Permeability

Mitochondrial respiration-IN-3 exhibits improved cell membrane permeability compared to its parent compound, dalfopristin . This differential property is a primary factor contributing to its enhanced cellular activity.

Cell Permeability
Head-to-head
Improved vs parent
Supports assay-use context for intracellular target studies
COMI cells, 100 μM, 3 h exposure; quantitative difference not reported
Cell permeability Glioblastoma Mitochondrial translation

GSC Growth Inhibition Potency

Mitochondrial respiration-IN-3 demonstrates a clear inhibitory effect on the growth of glioblastoma stem cells (GSCs) . While a direct, quantitative comparison of GI50 values with dalfopristin under identical conditions is not provided in the available data, the compound's potency is established as a benchmark for evaluating other analogs in the same study.

GSC Growth Inhibition
Assay context
GI50 6.73 μM
Reported cell-model endpoint context for GSC studies
COMI cells, 48 h exposure; direct dalfopristin comparison unavailable
Growth inhibition GI50 Glioblastoma stem cells

Mitochondrial respiration-IN-3 Application Scenarios


In Vitro GSC Functional Studies

Mitochondrial respiration-IN-3 is optimally suited for in vitro experiments designed to assess the effects of mitochondrial translation inhibition on GSC growth and viability . Its defined GI50 value of 6.73 μM in COMI cells provides a clear starting point for dose-response studies . The compound's improved cell permeability over dalfopristin ensures more reliable target engagement in these cellular assays .

Mitochondrial Ribosome Targeting in Cancer

This compound is a critical tool for research focused on the mitochondrial ribosome as a therapeutic target in cancer [1]. Its mechanism of inhibiting mitochondrial translation in GSCs makes it specifically valuable for projects exploring this novel vulnerability in treatment-resistant cancer cell populations [2].

Application
Selection Property
Validation Focus
In vitro GSC functional studies
Cell-permeable mitochondrial translation inhibitor
Dose-response and cell-viability endpoint review
Mitochondrial ribosome research in cancer
Mitochondrial translation inhibition in GSCs
Target-engagement and model-response interpretation

Technical Documentation Hub

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51 linked technical documents
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